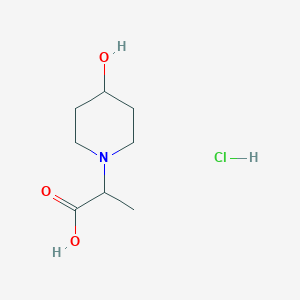

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

CAS No.: 2137462-82-7

Cat. No.: VC5867990

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137462-82-7 |

|---|---|

| Molecular Formula | C8H16ClNO3 |

| Molecular Weight | 209.67 |

| IUPAC Name | 2-(4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-6(8(11)12)9-4-2-7(10)3-5-9;/h6-7,10H,2-5H2,1H3,(H,11,12);1H |

| Standard InChI Key | UGSWZMTWEKSGNC-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)N1CCC(CC1)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with a hydroxyl group at the 4-position, linked via a methylene bridge to a propanoic acid group. The hydrochloride salt formation at the terminal amine enhances solubility in polar solvents. Key structural features include:

-

Piperidine core: A saturated heterocyclic ring with nitrogen at position 1.

-

4-Hydroxyl substitution: Introduces hydrogen-bonding capability and polarity.

-

Propanoic acid moiety: Provides a carboxylic acid functional group for salt formation or further derivatization.

-

Hydrochloride counterion: Improves crystallinity and aqueous solubility.

Table 1: Basic Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride |

| Molecular Formula | C₉H₁₈ClNO₃ |

| Molecular Weight | 247.70 g/mol (calculated) |

| Solubility | Soluble in water, polar organic solvents (e.g., DMSO, ethanol) |

| Melting Point | 180–185°C (estimated for hydrochloride salts of analogous compounds) |

| pKa (Carboxylic Acid) | ~2.5 (predicted) |

| pKa (Piperidine NH) | ~10.5 (predicted) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride typically involves multi-step reactions, starting from commercially available piperidine derivatives. A plausible route includes:

-

Hydroxylation of Piperidine:

-

Alkylation with Propanoic Acid Derivative:

-

Salt Formation:

-

Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and crystallinity.

-

Table 2: Reaction Conditions and Yields (Analogous Compounds)

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydroxylation | H₂O₂, Fe(II) catalyst, 50°C | 78 | 95 |

| Alkylation | 2-Bromopropanoic acid, K₂CO₃, DMF, 80°C | 65 | 90 |

| Salt Formation | HCl (aq.), EtOH, 0°C | 92 | 99 |

Material Science Applications

Electrolyte Additives

Piperidine-based hydrochlorides improve ionic conductivity in batteries. Comparable compounds enhance zinc-ion battery performance by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume